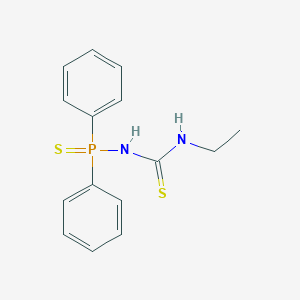
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound is particularly noted for its unique structural properties, which make it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate typically involves the esterification of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with hexanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the carbazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dicarboxylic acid derivatives, while reduction can produce dihexyl 9-ethyl-9H-carbazole-3,6-dicarbinol.
科学的研究の応用
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.
Industry: In the materials science field, this compound is explored for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
作用機序
The mechanism of action of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential antioxidant properties could involve scavenging free radicals and protecting cells from oxidative damage. Additionally, its structural features allow it to intercalate into DNA, potentially affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Dimethyl 9H-carbazole-3,6-dicarboxylate: A similar compound with methyl ester groups instead of hexyl ester groups.
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: A related compound with aldehyde functional groups.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
Uniqueness
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate stands out due to its unique combination of hexyl ester groups and an ethyl-substituted carbazole core. This structural configuration imparts distinct physicochemical properties, such as solubility and thermal stability, making it particularly suitable for specific applications in materials science and organic electronics.
特性
CAS番号 |
105769-77-5 |
|---|---|
分子式 |
C28H37NO4 |
分子量 |
451.6 g/mol |
IUPAC名 |
dihexyl 9-ethylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C28H37NO4/c1-4-7-9-11-17-32-27(30)21-13-15-25-23(19-21)24-20-22(14-16-26(24)29(25)6-3)28(31)33-18-12-10-8-5-2/h13-16,19-20H,4-12,17-18H2,1-3H3 |
InChIキー |
TWIAKTLOXGFCSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)OCCCCCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


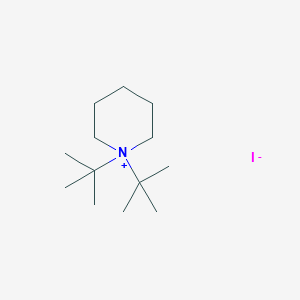
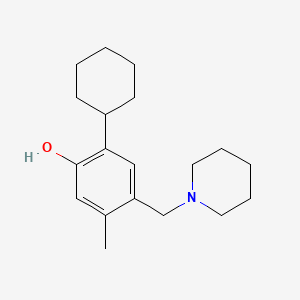
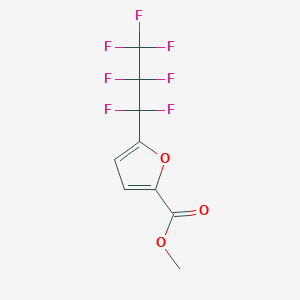
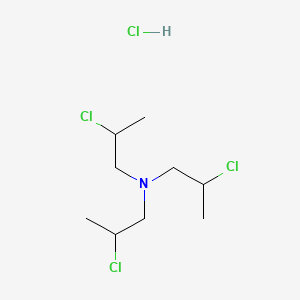

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
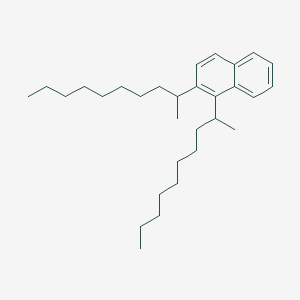

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
